S-[1-(1-Acetyl-1H-indol-3-yl)-2-nitroethyl] ethanethioate S-[1-(1-Acetyl-1H-indol-3-yl)-2-nitroethyl] ethanethioate
Brand Name: Vulcanchem
CAS No.: 35891-40-8
VCID: VC0429132
InChI: InChI=1S/C14H14N2O4S/c1-9(17)15-7-12(11-5-3-4-6-13(11)15)14(8-16(19)20)21-10(2)18/h3-7,14H,8H2,1-2H3
SMILES: CC(=O)N1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])SC(=O)C
Molecular Formula: C14H14N2O4S
Molecular Weight: 306.34g/mol

S-[1-(1-Acetyl-1H-indol-3-yl)-2-nitroethyl] ethanethioate

CAS No.: 35891-40-8

Main Products

VCID: VC0429132

Molecular Formula: C14H14N2O4S

Molecular Weight: 306.34g/mol

S-[1-(1-Acetyl-1H-indol-3-yl)-2-nitroethyl] ethanethioate - 35891-40-8

CAS No. 35891-40-8
Product Name S-[1-(1-Acetyl-1H-indol-3-yl)-2-nitroethyl] ethanethioate
Molecular Formula C14H14N2O4S
Molecular Weight 306.34g/mol
IUPAC Name S-[1-(1-acetylindol-3-yl)-2-nitroethyl] ethanethioate
Standard InChI InChI=1S/C14H14N2O4S/c1-9(17)15-7-12(11-5-3-4-6-13(11)15)14(8-16(19)20)21-10(2)18/h3-7,14H,8H2,1-2H3
Standard InChIKey HUTFFQPOGUXDQI-UHFFFAOYSA-N
SMILES CC(=O)N1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])SC(=O)C
Canonical SMILES CC(=O)N1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])SC(=O)C
PubChem Compound 3775080
Last Modified Nov 11 2021
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